1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid
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Overview
Description
1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid is a synthetic organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications. This compound combines the adamantane moiety with a piperidine ring, which is often found in bioactive molecules.
Preparation Methods
The synthesis of 1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps:
Adamantane Derivative Preparation: The adamantane moiety can be synthesized through various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Piperidine Ring Formation: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.
Coupling Reactions: The adamantane derivative is then coupled with the piperidine ring using reagents such as acyl chlorides or anhydrides under controlled conditions to form the final compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the reaction type and conditions used.
Scientific Research Applications
1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules due to its stable adamantane core.
Biology: Investigated for its potential as a bioactive molecule, particularly in drug design and development.
Medicine: Explored for its antiviral and anticancer properties, leveraging the unique structural features of the adamantane and piperidine rings.
Mechanism of Action
The mechanism of action of 1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
1-[2-[Adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid can be compared with other adamantane derivatives and piperidine-containing compounds:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups and specific applications.
Piperidine Compounds: Molecules such as piperidine-3-carboxylic acid derivatives, which are used in various pharmaceutical applications, highlight the versatility of the piperidine ring in drug design.
Properties
IUPAC Name |
1-[2-[adamantane-1-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-21(12-17(23)22-4-2-3-16(11-22)18(24)25)19(26)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-16H,2-12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIRVPPUGGLUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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